2-{[(4-methoxyphenyl)acetyl]amino}-N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[2-(4-METHOXYPHENYL)ACETAMIDO]-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines several aromatic and heterocyclic moieties
Preparation Methods
The synthesis of 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the naphthyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Attachment of the methoxyphenylacetamido group: This is usually done through amide bond formation using reagents like EDCI or DCC in the presence of a base.
Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow chemistry techniques.
Chemical Reactions Analysis
2-[2-(4-METHOXYPHENYL)ACETAMIDO]-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[2-(4-METHOXYPHENYL)ACETAMIDO]-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.
Materials Science: The compound’s unique structure could be useful in the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE include other benzothiophene derivatives and naphthyl-containing compounds. These compounds may share some structural features but differ in their specific functional groups and overall properties. The uniqueness of 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its combination of multiple aromatic and heterocyclic moieties, which can lead to distinct chemical and biological activities.
Properties
Molecular Formula |
C28H26N2O3S |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-[[2-(4-methoxyphenyl)acetyl]amino]-N-naphthalen-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C28H26N2O3S/c1-33-20-15-13-18(14-16-20)17-25(31)30-28-26(22-10-4-5-12-24(22)34-28)27(32)29-23-11-6-8-19-7-2-3-9-21(19)23/h2-3,6-9,11,13-16H,4-5,10,12,17H2,1H3,(H,29,32)(H,30,31) |
InChI Key |
AIVYJWRQNWHISN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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